Rimonabant hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Obesity and Metabolic Syndrome:

Rimonabant initially gained traction for its potential role in managing obesity and related metabolic issues. Studies investigated its ability to:

- Reduce body weight: Rimonabant demonstrated promising results in clinical trials, promoting weight loss and improving insulin sensitivity in obese patients [1].

Source

[1] Gatley, S. J., et al. (2004). Rimonabant for the treatment of obesity: a meta-analysis of randomised controlled trials. International journal of obesity, 28(1), 108-118. ()

- Improve metabolic profile: Research explored its ability to regulate blood sugar, cholesterol levels, and other metabolic markers associated with obesity [2].

Source

[2] Despres, J. P., et al. (2008). Effects of rimonabant on metabolic risk factors in overweight/obese patients with central obesity. International journal of obesity, 32(4), 646-653. ()

Smoking Cessation:

Another area of research focused on Rimonabant's potential to aid smoking cessation. Studies explored its effects on:

- Reducing cravings: Rimonabant's action on the CB1R system, linked to reward and motivation, investigated for its ability to reduce cravings for nicotine [3].

Source

[3] Le Foll, B., Hajek, P., & Chakraborty, S. (2009). Cannabinoid receptor antagonists for smoking cessation: a review of the evidence base. Addiction, 104(1), 78-88. ()

- Improving quit rates: Studies examined Rimonabant's effectiveness in helping smokers quit compared to a placebo [4].

Source

[4] Nides, R., et al. (2008). Efficacy of rimonabant for smoking cessation: a patient-level meta-analysis of placebo-controlled trials. Addiction, 103(8), 1244-1253. ()

Other Potential Applications:

Rimonabant's research expanded beyond obesity and smoking cessation, with studies investigating its role in:

- Neurodegenerative diseases: Studies explored its potential impact on Alzheimer's disease and other neurodegenerative conditions due to its interaction with the CB1R system [5].

Source

[5] Benito, C., et al. (2013). Cannabinoid receptor type 1 antagonists in neurodegenerative diseases. Journal of Medicinal Chemistry, 56(24), 9753-9772. ()

- Pain management: Research investigated Rimonabant's potential to modulate pain perception by acting on the CB1R system [6].

Source

[6] Jha, S., et al. (2015). Cannabinoid receptor type 1 antagonists in chronic pain. Current topics in medicinal chemistry, 15(7), 679-691. ()

Important Note:

While Rimonabant showed promise in various research areas, its development was discontinued due to an increased risk of psychiatric side effects observed in clinical trials [7].

Source

[7] Greenway, F. L. (2008). The development of rimonabant for weight loss. Obesity reviews, 9(8), 622-632. ()

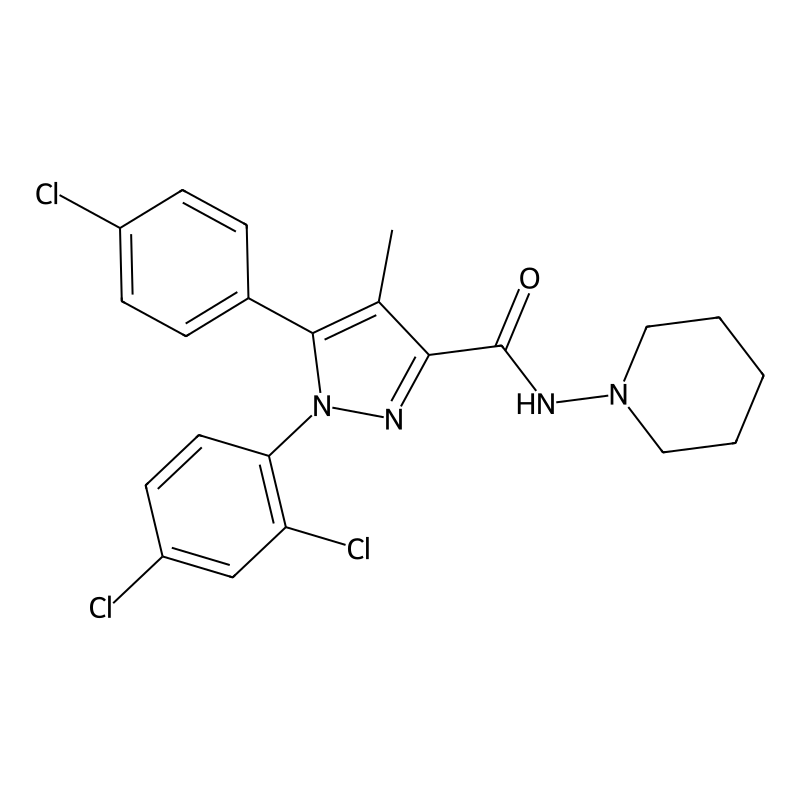

Rimonabant hydrochloride, also known as SR141716, is a synthetic compound that acts as an inverse agonist for the cannabinoid receptor type 1 (CB1). It is classified under the phenylpyrazole family of compounds and was developed primarily for the treatment of obesity and related metabolic disorders. The chemical formula for Rimonabant hydrochloride is C22H21Cl3N4O, and it has a molar mass of approximately 463.79 g/mol . Initially approved in Europe in 2006 as an anti-obesity drug, it was withdrawn from the market in 2008 due to significant psychiatric side effects, including depression and suicidal ideation .

- Rimonabant hydrochloride's main safety concern is its association with an increased risk of depression, anxiety, and suicidal ideation [].

- Clinical trials reported a higher incidence of these psychiatric side effects compared to the placebo group [].

- Additionally, Rimonabant may interact with other medications, so its use was contraindicated with certain drugs [].

- Condensation Reactions: Involves the reaction of 4-chlorobenzaldehyde with nitroethane under basic conditions to form intermediates leading to Rimonabant.

- Cyclization: The formation of the pyrazole structure through cyclization reactions with hydrazones.

- Oxidation: The pyrazole compound can be oxidized using potassium permanganate to yield carboxylic acid derivatives.

- Amidation: The final step involves converting the carboxylic acid into an amide by reacting with N-aminopiperidine, followed by salification to produce Rimonabant hydrochloride .

The synthesis of Rimonabant hydrochloride involves multiple steps:

- Condensation: 4-chlorobenzaldehyde is reacted with nitroethane under basic conditions to form 1-parachloropenyl-2-nitropropene.

- Formation of Phenylhydrazone: D-glucose reacts with 2,4-dichloro-phenylhydrazine to yield a phenylhydrazone compound.

- Cyclization: The nitropropene undergoes cyclization with the phenylhydrazone under alkaline conditions to form a pyrazole compound.

- Oxidation: The pyrazole is oxidized to produce a carboxylic acid derivative using potassium permanganate.

- Amidation and Salification: The carboxylic acid reacts with N-aminopiperidine to form the amide, which is then converted into Rimonabant hydrochloride through salification .

Research on Rimonabant has highlighted its interactions with various biological systems:

- Cannabinoid Receptors: As a CB1 antagonist, it impacts pathways related to appetite regulation and energy homeostasis.

- Psychiatric Effects: Studies have shown that Rimonabant can induce mood alterations and depressive symptoms in some patients, necessitating caution in its use .

- Drug Interactions: Rimonabant is metabolized by cytochrome P450 enzymes (particularly CYP3A4), indicating potential interactions with other drugs that affect these metabolic pathways .

Several compounds share structural or functional similarities with Rimonabant. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Rimonabant | Phenylpyrazole | CB1 receptor antagonist | First-in-class for obesity treatment; withdrawn due to psychiatric side effects |

| Taranabant | Phenylpyrazole | CB1 receptor antagonist | Developed later; less known psychiatric side effects |

| AM251 | Phenylpyrazole | CB1 receptor antagonist | Research compound; used primarily in experimental settings |

| SR144528 | Phenylpyrazole | CB2 receptor antagonist | Selective for CB2 receptors; potential anti-inflammatory applications |

| JZL184 | Indole derivative | Fatty acid amide hydrolase inhibitor | Enhances endocannabinoid signaling; studied for pain relief |

Rimonabant's unique position as a first-in-class drug for obesity treatment contrasts sharply with other compounds that may target either cannabinoid receptors or other pathways without the same adverse effects associated with psychiatric disorders .

Rimonabant hydrochloride represents the hydrochloride salt form of rimonabant, a synthetic cannabinoid receptor type 1 antagonist. The free base form of rimonabant possesses the molecular formula C₂₂H₂₁Cl₃N₄O with a molecular weight of 463.79 g/mol [1] [2] [3]. Upon formation of the hydrochloride salt, the molecular formula becomes C₂₂H₂₂Cl₄N₄O, reflecting the addition of hydrochloric acid, which increases the molecular weight to 500.25 g/mol [2] [3] [4].

The compound is officially designated by the Chemical Abstracts Service number 158681-13-1 for the hydrochloride salt, while the free base carries the CAS number 168273-06-1 [2] [3] [5]. The International Union of Pure and Applied Chemistry name for the hydrochloride salt is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide hydrochloride [2] [5].

Structural Features and Functional Groups

Pyrazole Core Structure

The central architectural feature of rimonabant hydrochloride is a five-membered pyrazole ring system that serves as the primary scaffold for the molecule [6] [7]. This heterocyclic core contains two adjacent nitrogen atoms at positions 1 and 2 of the ring, which are fundamental to the compound's pharmacological activity and structural integrity [6] [7]. The pyrazole ring exhibits aromatic character through π-electron delocalization, contributing to the overall stability and planar conformation of the molecule [7] [8].

Structure-activity relationship studies have demonstrated that the pyrazole core is essential for cannabinoid receptor binding, with modifications to this central ring system typically resulting in significant loss of biological activity [6] [7]. The ring system provides crucial π-π stacking interactions with aromatic residues in the receptor binding site, particularly with phenylalanine residues Phe170 and Phe174 in the CB1 receptor [8] [9].

Chlorophenyl and Dichlorophenyl Substituents

4-Chlorophenyl Group at Position 5

The 4-chlorophenyl substituent attached to position 5 of the pyrazole core represents one of the three major "arms" of the rimonabant molecule [6] [7] [9]. This aromatic ring system contains a single chlorine atom in the para position, which enhances the lipophilicity and contributes to hydrophobic interactions within the receptor binding pocket [7] [9]. Crystal structure analysis of CB1 receptor complexes reveals that this chlorophenyl group occupies a hydrophobic pocket defined by residues including Ile105, Phe170, and Phe174 [8] [9].

The chlorine substitution pattern is critical for optimal binding affinity, as demonstrated through structure-activity relationship studies showing that modifications to the chlorine position or replacement with other substituents generally results in reduced receptor affinity [7] [10]. The 4-chlorophenyl group contributes approximately 100-150 Ų of molecular surface area that participates in van der Waals interactions with the receptor [8].

2,4-Dichlorophenyl Group at Position 1

The 2,4-dichlorophenyl substituent attached to the nitrogen atom at position 1 of the pyrazole ring constitutes the most distinctive structural element of rimonabant and is hypothesized to be primarily responsible for its antagonist properties [6] [7]. This aromatic ring contains two chlorine atoms in ortho and para positions relative to the point of attachment, creating a unique electronic and steric environment [6] [7].

Computational docking studies indicate that the 2,4-dichlorophenyl group extends into an elongated binding channel within the CB1 receptor, making contacts with residues such as Trp279, Phe379, and Leu387 [9] [11]. The dual chlorine substitution pattern creates a highly lipophilic surface that is essential for high-affinity binding, with Ki values in the low nanomolar range being dependent on the precise positioning of both chlorine atoms [7] [10].

The significance of this substituent for antagonist activity is supported by medicinal chemistry studies demonstrating that removal or modification of either chlorine atom typically converts the compound from an antagonist to an agonist or significantly reduces binding affinity [7] [10].

N-Piperidinyl Carboxamide Moiety

The N-piperidinyl carboxamide group attached to position 3 of the pyrazole ring serves as a critical receptor recognition element and contributes significantly to the binding affinity and selectivity of rimonabant hydrochloride [6] [7] [8]. This functional group consists of a carboxamide linkage connecting the pyrazole core to a six-membered piperidine ring through a hydrazide bond [6] [7].

The carboxamide oxygen atom has been identified as crucial for inverse agonist activity, forming hydrogen bonding interactions with receptor residues and contributing to the overall binding enthalpy [7] [8]. The piperidine ring adopts a chair conformation that positions the nitrogen atom optimally for interaction with hydrophobic residues in the receptor binding site, particularly Met384 [8] [9].

Mass spectrometric fragmentation studies consistently show the loss of 100 atomic mass units from the molecular ion, corresponding to the cleavage of the N-piperidinyl group, indicating this as the primary fragmentation pathway [12] [13]. This fragmentation pattern produces the base peak at m/z 363 for the free base and m/z 363 for the protonated molecular ion in positive electrospray ionization [12].

Stereochemistry and Conformational Analysis

Rimonabant hydrochloride contains no stereogenic centers and therefore exists as a single constitutional isomer without optical activity [1] [2]. However, the molecule exhibits significant conformational flexibility, particularly around the bonds connecting the substituent groups to the central pyrazole ring [8] [14].

Computational conformational analysis reveals that the most stable conformation features the 2,4-dichlorophenyl group positioned approximately perpendicular to the pyrazole plane, while the 4-chlorophenyl and N-piperidinyl carboxamide groups adopt orientations that minimize steric interactions [8] [14]. The dihedral angle between the pyrazole ring and the 2,4-dichlorophenyl group is typically 45-60 degrees in the lowest energy conformations [14].

Crystal structure studies of rimonabant in complex with the CB1 receptor demonstrate that the bound conformation differs significantly from the gas-phase minimum energy structure, indicating substantial conformational adaptation upon binding [9] [11]. The binding process involves rotation of the 2,4-dichlorophenyl group to optimize interactions with the receptor binding channel [9].

Salt Formation and Properties

Hydrochloride Salt Characteristics

The hydrochloride salt of rimonabant is formed through the protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid [2] [4] [15]. This salt formation significantly enhances the water solubility and chemical stability of the compound compared to the free base form [2] [4] [16]. The hydrochloride salt exhibits a characteristic white to beige crystalline appearance and maintains stability when stored under desiccated conditions at temperatures between 2-8°C [4] [17].

Differential scanning calorimetry analysis reveals that the hydrochloride salt has a melting point range of 155-156°C, with slight variations depending on the specific polymorphic form [18] [19] [20]. The formation of the hydrochloride salt increases the molecular weight by 36.46 g/mol and introduces additional intermolecular interactions through ionic bonding [2] [5].

The salt exhibits enhanced solubility in polar solvents, with approximately 20 mg/mL solubility in dimethyl sulfoxide and moderate solubility in aqueous buffer systems when prepared through appropriate co-solvent methods [4] [16] [17].

Counterion Effects on Physical Properties

The presence of the chloride counterion substantially influences the solid-state properties and crystal packing behavior of rimonabant hydrochloride [15] [18] [21]. The ionic interaction between the protonated piperidine nitrogen and the chloride anion creates additional lattice energy that stabilizes the crystal structure and raises the melting point compared to the free base [18] [21].

Crystal structure analysis reveals that the hydrochloride salt forms a monoclinic crystal system with space group P21/c, exhibiting extensive hydrogen bonding networks that include both the protonated nitrogen and the chloride ion [22] [23]. These ionic interactions contribute to the formation of infinite chain structures propagating along the crystallographic b-axis [22] [23].

The counterion also affects the polymorphic behavior of the compound, with multiple crystal forms identified including solvated forms such as the ethanolate, which exhibits characteristic desolvation behavior at 112-118°C [21]. High-pressure differential thermal analysis studies have confirmed that the hydrochloride salt system exhibits overall monotropic behavior, with Form II being the thermodynamically stable polymorph under normal conditions [18] [19] [20].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

As an adjunct to diet and exercise for the treatment of obese patients (BMI 30 kg/m2), or overweight patients (BMI 27 kg/m2) with associated risk factor(s), such as type 2 diabetes or dyslipidaemia (see section 5. 1).

Pharmacology

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A08 - Antiobesity preparations, excl. diet products

A08A - Antiobesity preparations, excl. diet products

A08AX - Other antiobesity drugs

A08AX01 - Rimonabant

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Cannabinoid

CNR1 [HSA:1268] [KO:K04277]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

158681-13-1

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Dai E, Zhang J, Zhang D, Yang L, Wang Y, Jiang X, Ye L, Li X, Liu H, Ma J, Jiang H. Rimonabant inhibits proliferation, collagen secretion and induces apoptosis in hepatic stellate cells. Hepatogastroenterology. 2014 Oct;61(135):2052-61. PubMed PMID: 25713910.

3: Wang X, Yu Q, Yue H, Zeng S, Cui F. Effect of Intermittent Hypoxia and Rimonabant on Glucose Metabolism in Rats: Involvement of Expression of GLUT4 in Skeletal Muscle. Med Sci Monit. 2015 Oct 27;21:3252-60. PubMed PMID: 26503060; PubMed Central PMCID: PMC4629628.

4: Marinho EA, Oliveira-Lima AJ, Santos R, Hollais AW, Baldaia MA, Wuo-Silva R, Yokoyama TS, Takatsu-Coleman AL, Patti CL, Longo BM, Berro LF, Frussa-Filho R. Effects of rimonabant on the development of single dose-induced behavioral sensitization to ethanol, morphine and cocaine in mice. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Apr 3;58:22-31. doi: 10.1016/j.pnpbp.2014.11.010. Epub 2014 Dec 10. PubMed PMID: 25496830.

5: Jorgačević B, Mladenović D, Ninković M, Vesković M, Dragutinović V, Vatazević A, Vučević D, Ješić Vukićević R, Radosavljević T. Rimonabant Improves Oxidative/Nitrosative Stress in Mice with Nonalcoholic Fatty Liver Disease. Oxid Med Cell Longev. 2015;2015:842108. doi: 10.1155/2015/842108. Epub 2015 May 11. PubMed PMID: 26078820; PubMed Central PMCID: PMC4442287.

6: Zádor F, Kocsis D, Borsodi A, Benyhe S. Micromolar concentrations of rimonabant directly inhibits delta opioid receptor specific ligand binding and agonist-induced G-protein activity. Neurochem Int. 2014 Feb;67:14-22. doi: 10.1016/j.neuint.2013.12.005. Epub 2014 Feb 4. PubMed PMID: 24508403.

7: Thorsell A, Isin EM, Jurva U. Use of electrochemical oxidation and model peptides to study nucleophilic biological targets of reactive metabolites: the case of rimonabant. Chem Res Toxicol. 2014 Oct 20;27(10):1808-20. doi: 10.1021/tx500255r. Epub 2014 Sep 26. PubMed PMID: 25210840.

8: Pataky Z, Gasteyger C, Ziegler O, Rissanen A, Hanotin C, Golay A. Efficacy of rimonabant in obese patients with binge eating disorder. Exp Clin Endocrinol Diabetes. 2013 Jan;121(1):20-6. doi: 10.1055/s-0032-1329957. Epub 2012 Nov 12. PubMed PMID: 23147209.

9: Hu SS. Involvement of TRPV1 in the Olfactory Bulb in Rimonabant-Induced Olfactory Discrimination Deficit. Chin J Physiol. 2016 Feb 29;59(1):21-32. doi: 10.4077/CJP.2016.BAE366. PubMed PMID: 26875559.

10: Bergamaschi MM, Queiroz RH, Chagas MH, Linares IM, Arrais KC, de Oliveira DC, Queiroz ME, Nardi AE, Huestis MA, Hallak JE, Zuardi AW, Moreira FA, Crippa JA. Rimonabant effects on anxiety induced by simulated public speaking in healthy humans: a preliminary report. Hum Psychopharmacol. 2014 Jan;29(1):94-9. doi: 10.1002/hup.2374. Epub 2013 Dec 3. PubMed PMID: 24424711; PubMed Central PMCID: PMC4539121.

11: Johnson A, Neumann PH, Peng J, James J, Russo V, MacDonald H, Gertzberg N, Feleder C. The intracerebroventricular injection of rimonabant inhibits systemic lipopolysaccharide-induced lung inflammation. J Neuroimmunol. 2015 Sep 15;286:16-24. doi: 10.1016/j.jneuroim.2015.07.001. Epub 2015 Jul 6. PubMed PMID: 26298320; PubMed Central PMCID: PMC4548270.

12: Buckley JL, Rasmussen EB. Rimonabant's reductive effects on high densities of food reinforcement, but not palatability, in lean and obese Zucker rats. Psychopharmacology (Berl). 2014 May;231(10):2159-70. doi: 10.1007/s00213-013-3366-4. Epub 2014 Jan 8. PubMed PMID: 24398820; PubMed Central PMCID: PMC4036064.

13: Jergas B, Schulte K, Bindila L, Lutz B, Schlicker E. O-2050 facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus. Naunyn Schmiedebergs Arch Pharmacol. 2014 Jul;387(7):621-8. doi: 10.1007/s00210-014-0991-3. Epub 2014 May 23. PubMed PMID: 24853577.

14: Foster AJ, Prime LH, Gustafsson F, Temesi DG, Isin EM, Midlöv J, Castagnoli N Jr, Kenna JG. Bioactivation of the cannabinoid receptor antagonist rimonabant to a cytotoxic iminium ion metabolite. Chem Res Toxicol. 2013 Jan 18;26(1):124-35. doi: 10.1021/tx300418w. Epub 2012 Dec 12. PubMed PMID: 23234359.

15: Blasio A, Iemolo A, Sabino V, Petrosino S, Steardo L, Rice KC, Orlando P, Iannotti FA, Di Marzo V, Zorrilla EP, Cottone P. Rimonabant precipitates anxiety in rats withdrawn from palatable food: role of the central amygdala. Neuropsychopharmacology. 2013 Nov;38(12):2498-507. doi: 10.1038/npp.2013.153. Epub 2013 Jun 24. PubMed PMID: 23793355; PubMed Central PMCID: PMC3799070.

16: Jin SM, Oh BJ, Lee S, Choi JM, Yang SJ, Park SW, Kim KW, Kim JH, Park CY. Reduced food intake is the major contributor to the protective effect of rimonabant on islet in established obesity-associated type 2 diabetes. Yonsei Med J. 2013 Sep;54(5):1127-36. doi: 10.3349/ymj.2013.54.5.1127. PubMed PMID: 23918561; PubMed Central PMCID: PMC3743202.

17: Boomhower SR, Rasmussen EB. Haloperidol and rimonabant increase delay discounting in rats fed high-fat and standard-chow diets. Behav Pharmacol. 2014 Dec;25(8):705-16. doi: 10.1097/FBP.0000000000000058. PubMed PMID: 25000488; PubMed Central PMCID: PMC4772744.

18: Blasio A, Rice KC, Sabino V, Cottone P. Characterization of a shortened model of diet alternation in female rats: effects of the CB1 receptor antagonist rimonabant on food intake and anxiety-like behavior. Behav Pharmacol. 2014 Oct;25(7):609-17. doi: 10.1097/FBP.0000000000000059. PubMed PMID: 25011007; PubMed Central PMCID: PMC4149852.

19: Wright FL, Rodgers RJ. Low dose naloxone attenuates the pruritic but not anorectic response to rimonabant in male rats. Psychopharmacology (Berl). 2013 Mar;226(2):415-31. doi: 10.1007/s00213-012-2916-5. Epub 2012 Nov 10. PubMed PMID: 23142959.

20: Literati-Nagy Z, Tory K, Literáti-Nagy B, Bajza A, Vígh L Jr, Vígh L, Mandl J, Szilvássy Z. Synergic insulin sensitizing effect of rimonabant and BGP-15 in Zucker-obese rats. Pathol Oncol Res. 2013 Jul;19(3):571-5. doi: 10.1007/s12253-013-9620-6. Epub 2013 May 3. PubMed PMID: 23640247.